2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine
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Overview
Description
2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine is a complex organic compound that features a thieno[3,2-d]pyrimidine core, a piperidine ring, and a pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidine core. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The piperidine ring is then introduced through nucleophilic substitution reactions, often using piperidine derivatives . Finally, the pyrazine moiety is attached via etherification reactions, typically using pyrazine derivatives and appropriate coupling agents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the use of expensive reagents, and employing efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperidine and pyrazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, thereby affecting cellular pathways and processes . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share the thieno[3,2-d]pyrimidine core and exhibit similar biological activities.
Piperidine derivatives: Compounds containing the piperidine ring are often used in medicinal chemistry for their pharmacological properties.
Pyrazine derivatives: These compounds are known for their diverse chemical reactivity and applications in various fields.
Uniqueness
2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine is unique due to its combination of the thieno[3,2-d]pyrimidine, piperidine, and pyrazine moieties, which confer distinct chemical and biological properties . This unique structure allows it to interact with multiple molecular targets and exhibit a broad range of activities .
Properties
Molecular Formula |
C16H17N5OS |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C16H17N5OS/c1-6-21(16-15-13(3-8-23-15)19-11-20-16)7-2-12(1)10-22-14-9-17-4-5-18-14/h3-5,8-9,11-12H,1-2,6-7,10H2 |
InChI Key |
WSFHJFBOQSRDFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)C3=NC=NC4=C3SC=C4 |
Origin of Product |
United States |
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